![molecular formula C15H12N2S B12577248 8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline CAS No. 194143-56-1](/img/structure/B12577248.png)
8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline is a heterocyclic compound that features a quinoline ring system substituted with a pyridin-2-ylmethylsulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both quinoline and pyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and pyridine derivatives.
Formation of the Sulfanyl Linkage: The pyridin-2-ylmethyl group is introduced to the quinoline ring via a sulfanyl linkage. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the quinoline ring is replaced by the pyridin-2-ylmethylsulfanyl group.
Reaction Conditions: The reactions are generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or dimethyl sulfoxide. The reaction temperature is typically maintained between 80-120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various chemical transformations.
Analytical Chemistry: The compound is used in the development of sensors and probes for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Pyridin-2-ylmethylsulfanyl derivatives: Investigated for their biological activities.
Uniqueness
8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline is unique due to the combination of quinoline and pyridine moieties, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
194143-56-1 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
8-(pyridin-2-ylmethylsulfanyl)quinoline |
InChI |
InChI=1S/C15H12N2S/c1-2-9-16-13(7-1)11-18-14-8-3-5-12-6-4-10-17-15(12)14/h1-10H,11H2 |
InChI Key |
HPXVUEPJXONQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


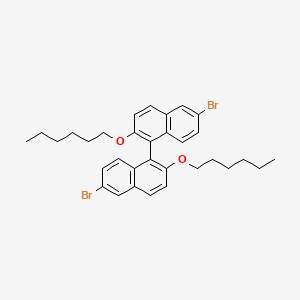
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
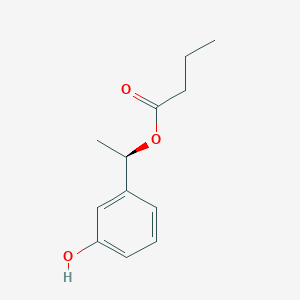
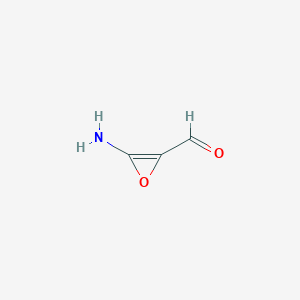
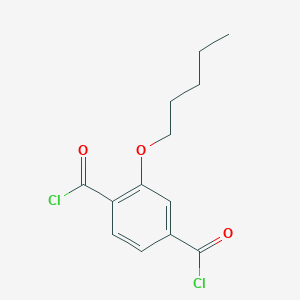


![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
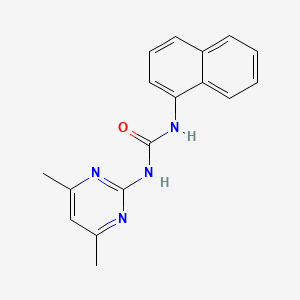

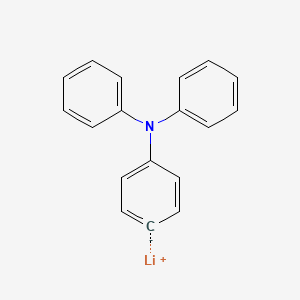
![(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B12577219.png)

![Phenol, 4-[(triphenylmethyl)thio]-](/img/structure/B12577227.png)
